![molecular formula C22H19FN4O B10909854 N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10909854.png)
N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a substituted hydrazine and a β-ketoester can lead to the formation of the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.
-
Substitution Reactions: : The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.
-
Amidation: : The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
-
Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogens (Cl~2~, Br2), nucleophiles (NH~3~, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the nitro groups can produce amines.
Scientific Research Applications
N~2~-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.
-
Biological Research: : The compound is used in studies involving cell signaling pathways and enzyme inhibition, providing insights into cellular processes and potential drug targets.
-
Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE
- N-(2-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE
Uniqueness
Compared to similar compounds, N2-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C22H19FN4O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19FN4O/c1-13-4-9-18(10-14(13)2)24-22(28)20-12-21-25-19(11-15(3)27(21)26-20)16-5-7-17(23)8-6-16/h4-12H,1-3H3,(H,24,28) |
InChI Key |
SWGVGPSGLROIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
![Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909778.png)
![[2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B10909782.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909784.png)
![N-(2,3-dimethylcyclohexyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10909792.png)
![3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B10909802.png)

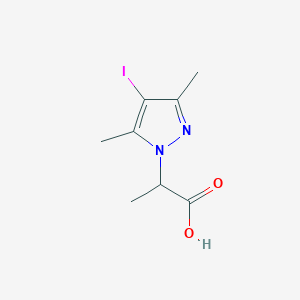
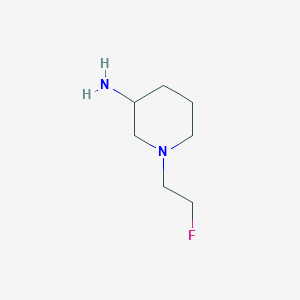
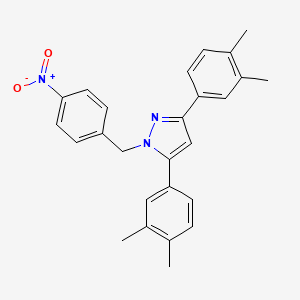
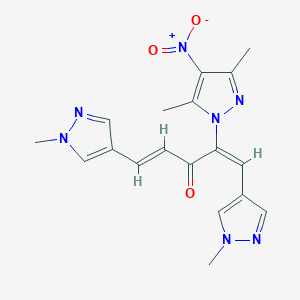
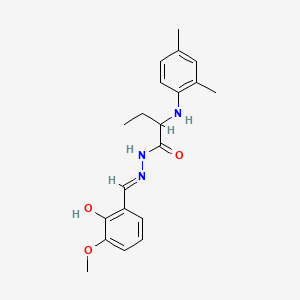
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10909845.png)
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2-iodobenzamide](/img/structure/B10909853.png)
